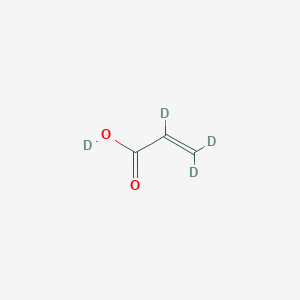
2-Azidoacetaldehyde
Descripción general
Descripción
2-Azidoacetaldehyde is an organic compound with the molecular formula C2H3N3O It is characterized by the presence of an azide group (-N3) attached to an acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Azidoacetaldehyde can be synthesized through several methods. One common approach involves the reaction of acetaldehyde with sodium azide in the presence of a suitable solvent such as acetonitrile or dimethyl sulfoxide. The reaction typically proceeds under mild conditions, with the azide ion acting as a nucleophile, displacing a leaving group on the acetaldehyde to form the desired product .
Another method involves the reduction of azidoacetaldehyde dimethyl acetal using triphenylphosphine in methanol. This method ensures high yields and minimal waste, making it efficient for obtaining key intermediates essential for synthesizing bioactive compounds .
Industrial Production Methods
Industrial production of this compound often involves the large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potentially explosive nature of azides.
Análisis De Reacciones Químicas
Types of Reactions
2-Azidoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the azide group can yield primary amines, often using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas are frequently used.
Substitution: Sodium azide or other azide salts in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide are typical reagents.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various azide-containing compounds or triazoles through cycloaddition reactions.
Aplicaciones Científicas De Investigación
2-Azidoacetaldehyde has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-azidoacetaldehyde involves its reactivity as an azide. The azide group can undergo cycloaddition reactions, forming triazoles, which are important in various biological and chemical processes. The compound’s reactivity with nucleophiles and electrophiles allows it to participate in diverse chemical transformations, targeting specific molecular pathways and interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Azidoethanol: Similar in structure but with an alcohol group instead of an aldehyde.
2-Azidopropanal: Contains an additional methyl group compared to 2-azidoacetaldehyde.
2-Azidobenzaldehyde: Features a benzene ring, adding aromatic properties to the compound.
Uniqueness
This compound is unique due to its combination of an azide group with an aldehyde moiety, providing distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions, including cycloadditions and substitutions, makes it valuable for creating complex molecules and studying reaction mechanisms .
Propiedades
IUPAC Name |
2-azidoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O/c3-5-4-1-2-6/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLTZPDURFOPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473942 | |
| Record name | 2-azidoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67880-11-9 | |
| Record name | 2-azidoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 2-Azidoacetaldehyde be used to synthesize valuable chemical building blocks?
A1: Research highlights the use of this compound as a starting material in the enzymatic synthesis of nitrogen-containing heterocycles. Specifically, the enzyme 2-keto-3-deoxygluconate aldolase (KDGA) exhibits broad substrate specificity and can catalyze the reaction between this compound and pyruvate. [] This reaction results in the formation of 5-azido-4-hydroxy-2-oxopentanoic acid, which can be further chemically modified to yield valuable nitrogen heterocycles such as 4-hydroxyproline, 4-hydroxy-5-methylproline, and 2-carboxy-4-hydroxypiperidine. [] These heterocycles are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.
Q2: What is the spectroscopic signature of 2-Iminoacetaldehyde, a compound derived from this compound?
A2: 2-Iminoacetaldehyde, a compound relevant to interstellar chemistry, can be generated through the UV irradiation of this compound. [] This process, studied under cryogenic matrix isolation conditions, revealed the infrared and UV/Vis spectroscopic characteristics of two identifiable conformers of 2-Iminoacetaldehyde. [] The study confirms the formation of 2-Iminoacetaldehyde using deuterium labeling experiments and supports the findings with high-level ab initio coupled cluster calculations. [] This spectroscopic characterization contributes valuable data for identifying this simple imine in interstellar environments.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















